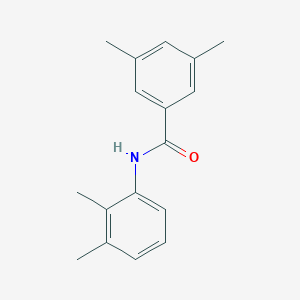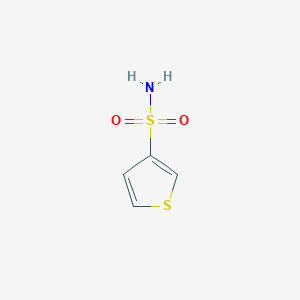
N-(2,3-dimethylphenyl)-3,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-3,5-dimethylbenzamide, also known as Dibenzoylmethane (DBM), is a small molecule that belongs to the class of chalcones. It is widely used in scientific research because of its unique chemical properties and potential biological activities.
Wirkmechanismus
The mechanism of action of DBM is not fully understood. However, it has been suggested that DBM exerts its biological activities by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. DBM has also been shown to inhibit the activity of enzymes such as COX-2 and MMPs, which are involved in inflammation and tumor progression.
Biochemical and Physiological Effects
DBM has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. DBM has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as SOD and CAT. In addition, DBM has been shown to inhibit the proliferation and migration of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
DBM has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also stable and can be easily synthesized. However, DBM has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in cell culture experiments. In addition, DBM can be toxic at high concentrations, which can limit its use in vivo.
Zukünftige Richtungen
For the study of DBM include the development of DBM derivatives, investigation of its potential use in combination with other drugs, and exploration of its role in the regulation of the gut microbiome.
Synthesemethoden
DBM can be synthesized using various methods, including Claisen-Schmidt condensation, Aldol condensation, and Michael addition. The most commonly used method for synthesizing DBM is Claisen-Schmidt condensation. This method involves the reaction of 2,3-dimethylbenzaldehyde with 3,5-dimethylbenzoyl chloride in the presence of a base such as sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
DBM has been extensively studied for its potential biological activities. It has been shown to possess anti-inflammatory, antioxidant, antitumor, and anti-aging properties. DBM has also been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and osteoporosis.
Eigenschaften
CAS-Nummer |
701224-94-4 |
|---|---|
Molekularformel |
C17H19NO |
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
N-(2,3-dimethylphenyl)-3,5-dimethylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-11-8-12(2)10-15(9-11)17(19)18-16-7-5-6-13(3)14(16)4/h5-10H,1-4H3,(H,18,19) |
InChI-Schlüssel |
RKUCHQSNAYBWJE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC(=C2)C)C)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC(=C2)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile](/img/structure/B184293.png)
![3-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B184296.png)

![2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B184299.png)





